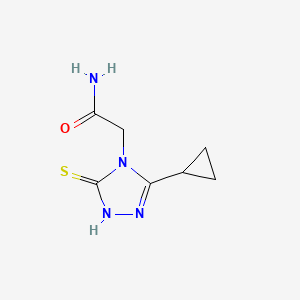

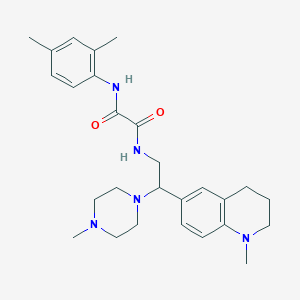

![molecular formula C21H21N3OS B2532104 4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine CAS No. 303147-15-1](/img/structure/B2532104.png)

4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibitors

Compounds related to 4-(Pyrimidin-4-yl)morpholines are studied for their role as privileged pharmacophores in inhibiting PI3K and PIKKs. These compounds, due to the morpholine oxygen's ability to form key hydrogen bonding interactions, are selective over the broader kinome. This research highlights the compound's utility in developing potent, selective dual inhibitors of mTORC1 and mTORC2, suggesting their potential application in targeting the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer biology (Hobbs et al., 2019).

PTEN-deficient Cancers

Another study focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. Through the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors, this research supports the scientific rationale for targeting PI3Kβ in PTEN-deficient cell line growth and proliferation, demonstrating the compound's potential in cancer therapy (Certal et al., 2014).

Synthesis and Characterization of Pyrimidine Derivatives

Research on new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives explored the synthesis and spectral characterization of these compounds. This work contributes to the understanding of their pharmacological activities, laying the groundwork for future investigations into their therapeutic applications (Zaki et al., 2017).

Antimicrobial and Modulating Activity

The compound 4-(Phenylsulfonyl) morpholine demonstrates antimicrobial properties and modulating activity against standard and multi-resistant strains of various microorganisms. This highlights its potential use in developing new antimicrobial agents, particularly in combating drug-resistant bacterial infections (Oliveira et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine are protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its protein kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling processes controlled by these kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound’s action primarily affects the signaling pathways controlled by the protein kinases it targets . By inhibiting these kinases, the compound disrupts the normal flow of signals through these pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific protein kinases it targets and the pathways these kinases control . Generally, by inhibiting its target kinases, the compound can disrupt cell growth, differentiation, migration, and metabolism .

properties

IUPAC Name |

4-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-3-7-17(8-4-1)21-22-18(16-26-19-9-5-2-6-10-19)15-20(23-21)24-11-13-25-14-12-24/h1-10,15H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWCYYOKRUAPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)

![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)

![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)

![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)

![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)